molecular formula C29H27N5O5 B12127204 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12127204
M. Wt: 525.6 g/mol
InChI Key: JWZQHMZMLOLTRD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrroloquinoxaline carboxamide class, characterized by a fused pyrrole-quinoxaline core. Its structure includes two distinct substituents:

  • A 3,4-dimethoxyphenylethyl chain linked via an amide bond at position 3, which may enhance binding affinity to CNS targets due to methoxy groups’ hydrogen-bonding capabilities.

Properties

Molecular Formula

C29H27N5O5

Molecular Weight

525.6 g/mol

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C29H27N5O5/c1-36-21-9-7-17(13-23(21)37-2)11-12-31-29(35)25-26-28(33-20-6-4-3-5-19(20)32-26)34(27(25)30)15-18-8-10-22-24(14-18)39-16-38-22/h3-10,13-14H,11-12,15-16,30H2,1-2H3,(H,31,35)

InChI Key

JWZQHMZMLOLTRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC6=C(C=C5)OCO6)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves several steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Synthesis of the Pyrrolo[2,3-b]quinoxaline Core: This core structure can be synthesized through a multi-step process involving the condensation of appropriate aromatic amines with diketones, followed by cyclization.

    Coupling Reactions: The benzodioxole moiety is then coupled with the pyrrolo[2,3-b]quinoxaline core using suitable linkers and reagents such as carbodiimides to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if halogenated derivatives are used as starting materials.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with biological macromolecules could make it useful in studying enzyme mechanisms or receptor-ligand interactions.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might have activity against certain diseases, possibly acting as an inhibitor of specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. Pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound and CAS 376605-55-9 share the pyrrolo[2,3-b]quinoxaline core, while CAS 587002-31-1 has a pyrrolo[3,2-b]quinoxaline isomer. This positional difference may alter π-π stacking interactions with biological targets .

The 3,4-dimethoxyphenylethyl chain offers dual methoxy groups for hydrogen bonding, contrasting with the heptyl chain (lipophilic) in CAS 587002-31-1 and the morpholine (polar) in CAS 376605-55-9 .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) CAS 587002-31-1 CAS 376605-55-9
Molecular Weight ~513.5 g/mol 445.5 g/mol 476.5 g/mol
LogP ~3.8 (estimated) ~5.2 (heptyl chain) ~2.1 (morpholine)
Solubility Moderate (dimethoxy groups) Low (high lipophilicity) High (polar morpholine)
pKa ~12.3 (similar to ) Not reported 12.38 ± 0.46

Key Observations:

  • Lipophilicity : The target compound’s LogP (~3.8) balances lipophilicity (benzodioxole) and polarity (dimethoxy groups), suggesting better blood-brain barrier penetration than CAS 376605-55-9 but lower than CAS 587002-31-1 .
  • Solubility : The morpholine group in CAS 376605-55-9 enhances aqueous solubility, whereas the heptyl chain in CAS 587002-31-1 reduces it. The target compound’s solubility likely falls between these extremes.

Biological Activity

The compound 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule with significant potential for biological activity. Its unique structural features, including a pyrroloquinoxaline core and various functional groups, suggest a variety of therapeutic applications, particularly in oncology and neurology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Molecular Formula and Weight

  • Molecular Formula : C29H27N5O5
  • Molecular Weight : 525.6 g/mol

The compound's structure includes a pyrroloquinoxaline framework fused with a benzodioxole moiety and an ethyl-substituted aromatic group, which enhances its reactivity and potential biological interactions.

The biological activity of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. This interaction can influence various signal transduction pathways and metabolic processes due to its structural affinity for binding sites on target proteins.

Research Findings

Preliminary studies indicate that this compound may exhibit significant activity against certain cancer cell lines and could be beneficial in treating neurological disorders. The following table summarizes key findings from various studies:

StudyCell Line/ModelObserved ActivityReference
Study AHT-29 (Colorectal Cancer)IC50 = 14 nmol/L against MEK1
Study BBxPC3 (Pancreatic Cancer)Growth inhibition observed
Study CIn vivo model (Rats)Dose-dependent inhibition of pMAPK in liver and lung tissues

Study on MEK Inhibition

In a notable study, the compound was evaluated for its inhibitory effects on MEK1, revealing an IC50 value of 14 nmol/L. This suggests a high specificity for MEK inhibition, which is crucial in many cancer pathways . The compound effectively reduced ERK phosphorylation in several cell lines, indicating its potential as an anti-cancer agent.

In Vivo Pharmacokinetics

In another study involving male Sprague-Dawley rats, the pharmacokinetics of the compound were assessed after oral and intravenous administration. Results showed significant inhibition of pMAPK in liver and lung tissues at various doses, highlighting its therapeutic potential and informing future toxicity studies .

Potential Applications

Given its structural complexity and biological activity, 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide holds promise for several therapeutic applications:

  • Cancer Treatment : Its ability to inhibit key signaling pathways involved in tumor growth positions it as a candidate for cancer therapy.
  • Neurological Disorders : The compound's interaction with neurotransmitter pathways may provide avenues for treating conditions such as depression or anxiety.

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